molecular formula C11H15ClO3 B13007021 (2-Chloro-5-methoxy-4-propoxyphenyl)methanol

(2-Chloro-5-methoxy-4-propoxyphenyl)methanol

Katalognummer: B13007021
Molekulargewicht: 230.69 g/mol
InChI-Schlüssel: GYMHXQVZGWQIDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-5-methoxy-4-propoxyphenyl)methanol is an organic compound with the molecular formula C11H15ClO3 It is a derivative of phenol, characterized by the presence of chloro, methoxy, and propoxy substituents on the benzene ring, along with a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methoxy-4-propoxyphenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-methoxyphenol and propyl bromide.

    Etherification: The first step involves the etherification of 2-chloro-5-methoxyphenol with propyl bromide in the presence of a base like potassium carbonate to form 2-chloro-5-methoxy-4-propoxyphenol.

    Reduction: The final step involves the reduction of the phenol group to a methanol group using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-5-methoxy-4-propoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-Chloro-5-methoxy-4-propoxybenzoic acid.

    Reduction: 2-Methoxy-4-propoxyphenylmethanol.

    Substitution: 2-Amino-5-methoxy-4-propoxyphenylmethanol.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-5-methoxy-4-propoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Chloro-5-methoxy-4-propoxyphenyl)methanol involves its interaction with specific molecular targets. The chloro, methoxy, and propoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-5-methoxyphenol: Lacks the propoxy and methanol groups, resulting in different chemical properties and reactivity.

    2-Chloro-4-propoxyphenol: Lacks the methoxy and methanol groups, leading to variations in its chemical behavior.

    5-Methoxy-4-propoxyphenylmethanol:

Uniqueness

(2-Chloro-5-methoxy-4-propoxyphenyl)methanol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H15ClO3

Molekulargewicht

230.69 g/mol

IUPAC-Name

(2-chloro-5-methoxy-4-propoxyphenyl)methanol

InChI

InChI=1S/C11H15ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-6,13H,3-4,7H2,1-2H3

InChI-Schlüssel

GYMHXQVZGWQIDL-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=C(C=C(C(=C1)Cl)CO)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.